4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
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Overview
Description
4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid is an organic compound that features a pyrrolidine ring attached to a butanoic acid chain, with a chlorophenyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated precursor.
Formation of the Butanoic Acid Chain: This can be done through various organic synthesis techniques, including the use of Grignard reagents or other carbon chain elongation methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The ketone group in the compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The chlorophenyl group and the ketone functional group can participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Chlorophenylboronic acid: Shares the chlorophenyl group but lacks the pyrrolidine and butanoic acid components.
N-(4-(4-Chlorophenyl)thiazol-2-yl)thiosemicarbazide: Contains a chlorophenyl group and a thiazole ring, showing different biological activities.
Uniqueness: 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring and the butanoic acid chain distinguishes it from other chlorophenyl derivatives .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXSBMPAHIMXIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930326 |
Source
|
Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139084-68-7 |
Source
|
Record name | 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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